trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid
Overview
Description
trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid: is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is a white solid and is often used as an intermediate in organic synthesis .
Mechanism of Action
Target of Action
Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid is a pharmaceutical intermediate The primary targets of this compound are not explicitly mentioned in the available resources
Mode of Action
It is known that the compound is used as an intermediate in the synthesis of other compounds . The interaction of this compound with its targets and the resulting changes would depend on the specific context of its use.
Biochemical Pathways
As an intermediate, its role in biochemical pathways would likely be determined by the final compounds it is used to synthesize .
Result of Action
As an intermediate, its effects would likely be determined by the final compounds it is used to synthesize .
Biochemical Analysis
Biochemical Properties
Trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceutical intermediates. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the synthesis of piperazine-based CCR5 antagonists . These interactions are crucial for the formation of bioactive compounds that can modulate biological pathways.
Cellular Effects
This compound has been observed to influence various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the synthesis of compounds that exhibit activity in cell culture comparable to free drugs . These effects are essential for understanding the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a key building block in the synthesis of pharmaceutical intermediates, where it can replace ester functions with amino groups . This modification is critical for the development of bioactive compounds that can target specific biological pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it can be stored and used effectively in various experimental conditions . Long-term effects on cellular function have also been observed, indicating its potential for sustained biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Threshold effects and toxic or adverse effects at high doses have been reported . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are important for its biological activity.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles . Understanding its subcellular localization is essential for elucidating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The processes are optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid is used as an intermediate in the synthesis of various complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on biological systems. It serves as a building block for the synthesis of bioactive molecules .
Medicine: In medicine, this compound is used in the development of drugs targeting specific pathways. Its derivatives have shown potential in treating various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it suitable for various applications, including polymer synthesis and material science .
Comparison with Similar Compounds
1-Boc-piperidine-3-carboxylic acid: Similar in structure but lacks the methyl group at the 3-position.
Isonipecotic acid: Similar backbone but without the Boc protection group.
Uniqueness: trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid is unique due to the presence of both the Boc protection group and the methyl group at the 3-position. This combination provides distinct reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(3S,4R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQTPBWJCJGSV-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-09-0 | |
Record name | trans-1-Boc-3-methylpiperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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